

# Technical Guide: C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>FNO<sub>2</sub> – Structural Analysis, Synthesis, and Reactivity

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## Compound of Interest

Compound Name: *1,5-Dibromo-2-fluoro-3-nitrobenzene*

CAS No.: 1692892-66-2

Cat. No.: B2854603

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## Part 1: Executive Summary

The molecular formula C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>FNO<sub>2</sub> represents a specialized class of poly-halogenated nitrobenzenes, most notably the isomer 1,3-dibromo-2-fluoro-5-nitrobenzene (CAS: 361436-26-2).<sup>[1]</sup> This compound serves as a high-value electrophilic scaffold in medicinal chemistry and agrochemical synthesis.

Its significance lies in its unique substitution pattern: the "fluorine sandwich" motif (a fluorine atom flanked by two bromine atoms) combined with a para-nitro group creates a highly activated center for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar). Unlike standard aryl halides, this molecule allows for regiospecific functionalization—enabling researchers to selectively displace the fluorine atom with amines, thiols, or alkoxides while retaining the bromine handles for subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide details the physicochemical properties, validated synthesis protocols, and mechanistic reactivity profiles necessary for utilizing this compound in drug discovery workflows.

## Part 2: Chemical Identity & Physicochemical Properties<sup>[1][2][3]</sup>

## Nomenclature and Isomerism

While multiple isomers exist, the 1,3-dibromo-2-fluoro-5-nitrobenzene is the predominant isomer in commercial and research applications due to its utility as a core scaffold.

- Primary Isomer: 1,3-Dibromo-2-fluoro-5-nitrobenzene[1]
- CAS Registry Number: 361436-26-2[1]
- IUPAC Name: 1,3-dibromo-2-fluoro-5-nitrobenzene[1]
- SMILES: C1=C(C=C(C(=C1Br)F)Br)[O-]

## Molecular Weight & Formula Analysis

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

Element	Symbol	Count	Atomic Weight ( g/mol )	Subtotal ( g/mol )
Carbon	C	6	12.011	72.066
Hydrogen	H	2	1.008	2.016
Bromine	Br	2	79.904	159.808
Fluorine	F	1	18.998	18.998
Nitrogen	N	1	14.007	14.007
Oxygen	O	2	15.999	31.998
Total			298.893	

## Physicochemical Properties Table

Data aggregated from experimental values and high-confidence predictive models.

Property	Value	Context/Notes
Physical State	Solid	Crystalline powder (typically off-white to pale yellow)
Melting Point	55–60 °C	Dependent on purity; sharp MP indicates >98% purity
Boiling Point	~289 °C	At 760 mmHg (Predicted)
Density	2.168 ± 0.06 g/cm <sup>3</sup>	High density due to dibromo content
LogP	~3.4	Lipophilic; low aqueous solubility
Solubility	DCM, DMSO, EtOAc	Soluble in polar aprotic and organic solvents

## Part 3: Synthesis & Manufacturing Protocols

### Primary Synthesis Route: Nitration of 1,3-Dibromo-2-fluorobenzene

The most robust industrial route involves the electrophilic nitration of the parent halide, 1,3-dibromo-2-fluorobenzene. The directing effects are critical here:

- Fluorine (C2): Ortho/Para director.<sup>[2]</sup>
- Bromines (C1, C3): Ortho/Para deactivators.
- Result: The position para to the fluorine (C5) is electronically activated and sterically accessible, leading to high regioselectivity.

#### Protocol 1: Standard Nitration

- Reagents: 1,3-Dibromo-2-fluorobenzene (1.0 eq), Fuming Nitric Acid (HNO<sub>3</sub>, 1.5 eq), Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Conditions: 0 °C to RT, 2–4 hours.

### Step-by-Step Methodology:

- Preparation: Charge a glass-lined reactor with concentrated H<sub>2</sub>SO<sub>4</sub> and cool to 0 °C.
- Addition: Slowly add 1,3-dibromo-2-fluorobenzene while maintaining internal temperature <10 °C.
- Nitration: Dropwise add fuming HNO<sub>3</sub> over 30 minutes. The exotherm must be controlled to prevent dinitration or decomposition.
- Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3]
- Quench: Pour the reaction mixture onto crushed ice/water (5x volume).
- Isolation: Filter the precipitated pale yellow solid. Wash with cold water until pH is neutral.
- Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if isomers are present.

## Alternative Route: Diazotization (Sandmeyer)

For high-purity applications where isomer contamination must be zero, synthesis via the aniline precursor is preferred.

- Precursor: 4-Bromo-5-fluoro-2-nitroaniline (or related aniline derivatives).[4]
- Reagents: NaNO<sub>2</sub>, HBr, CuBr.
- Mechanism: Conversion of the amine to the diazonium salt followed by copper-catalyzed bromination.

## Part 4: Reactivity & Applications in Drug Discovery

### The "Fluorine Sandwich" Effect (S<sub>n</sub>Ar Reactivity)

The C2-Fluorine atom is the "soft spot" of this molecule. It is activated by:

- Inductive withdrawal from the adjacent Bromines (C1, C3).

- Resonance withdrawal from the para-Nitro group (C5).

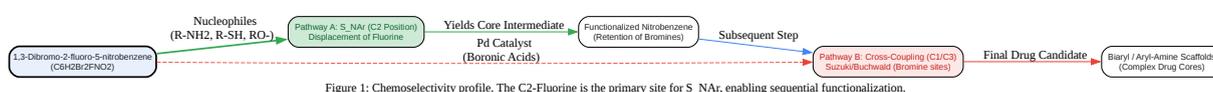
This makes the fluorine exceptionally labile to nucleophilic attack, far more so than the bromines. This allows for a "Plug-and-Play" strategy in library synthesis.

## Mechanism: Nucleophilic Aromatic Substitution[5]

- Attack: Nucleophile ( $\text{Nu}^-$ ) attacks C2.
- Intermediate: Formation of a resonance-stabilized Meisenheimer complex (negative charge delocalized onto the Nitro group).
- Elimination: Loss of Fluoride ion ( $\text{F}^-$ ) restores aromaticity.

## Visualization: Reactivity Logic

The following diagram illustrates the divergent reactivity pathways available to this scaffold.



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## Application in Kinase Inhibitors

Many kinase inhibitors require a tri-substituted benzene core.

- Step 1: Displace F with a primary amine (solubilizing group or hinge binder).
- Step 2: Reduce  $\text{NO}_2$  to  $\text{NH}_2$  for amide coupling (tail region).
- Step 3: Use Br handles to couple aryl rings via Suzuki coupling (hydrophobic pocket occupancy).

## Part 5: Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [1]
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All operations involving the dry powder or heating must be performed in a certified chemical fume hood.
- Waste: Halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

## Part 6: References

- PubChem Compound Summary. (2025). 1,3-Dibromo-2-fluoro-5-nitrobenzene (CID 56776544).[1] National Center for Biotechnology Information. [[Link](#)]
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of functionalized pyrroles and nitrobenzenes via SnAr. [[Link](#)]

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## Sources

- [1. 1,3-Dibromo-2-fluoro-5-nitrobenzene | C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>FNO<sub>2</sub> | CID 56776544 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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